![molecular formula C22H21N3O6S B2589547 N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005308-19-9](/img/structure/B2589547.png)
N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
The compound is a novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine . It is part of a series of compounds that have been synthesized and evaluated for their antitumor activities .
Synthesis Analysis
The compound was synthesized as part of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines . The synthesis process involved the evaluation of their antitumor activities against HeLa, A549, and MCF-7 cell lines .Scientific Research Applications
Organic Synthesis
This compound has been synthesized in a two-step reaction . The first step involves the synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide by the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), followed by the addition of 4-aminoacetophenone . The second step is a typical Claisen–Schmidt reaction between the resulting compound and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .
Anticancer Activity
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Cell Cycle Arrest
One of the compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . This suggests that the compound could potentially be used in cancer treatments.
Antioxidant Activity
Compounds with the 1,3-benzodioxol-5-yl group have been reported to have antioxidant properties . This suggests that the compound could potentially be used in treatments for diseases caused by oxidative stress.
HDAC Inhibitors
The compound has been used for the construction of trithiocarbonates as HDAC (Histone deacetylase) Inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, and are often used in cancer treatment.
Antidiabetic Activity
Chalcones, a class of polyphenolic compounds to which this compound belongs, have been reported to have antidiabetic activities . This suggests that the compound could potentially be used in treatments for diabetes.
Mechanism of Action
properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-28-16-6-4-14(8-18(16)29-2)21(27)25-22-24-15(11-32-22)9-20(26)23-10-13-3-5-17-19(7-13)31-12-30-17/h3-8,11H,9-10,12H2,1-2H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGDHNKAQWAFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide |
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